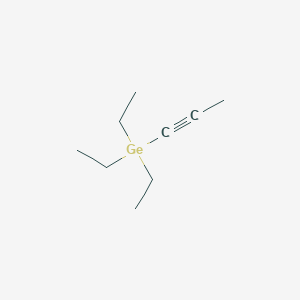

Triethyl(prop-1-yn-1-yl)germane

Description

Properties

CAS No. |

6212-75-5 |

|---|---|

Molecular Formula |

C9H18Ge |

Molecular Weight |

198.87 g/mol |

IUPAC Name |

triethyl(prop-1-ynyl)germane |

InChI |

InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |

InChI Key |

YLAMNUCTECJSRI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)C#CC |

Origin of Product |

United States |

Preparation Methods

Hydrogermylation of Propargyl Derivatives

A foundational approach to synthesizing triethyl(prop-1-yn-1-yl)germane involves the hydrogermylation of propargyl derivatives using triethylgermanium hydride (Et₃GeH). This method leverages the reactivity of terminal alkynes with germanium hydrides under catalytic conditions. For instance, cobalt-based catalysts, such as pincer-type cobalt complexes, have been shown to facilitate the dehydrogenative coupling between Et₃GeH and propyne derivatives. The reaction typically proceeds via a mechanism involving oxidative addition of the Ge–H bond to the cobalt center, followed by alkyne insertion and reductive elimination to yield the target compound.

Key parameters influencing this reaction include:

- Catalyst selection : Cobalt complexes with bulky ligands enhance selectivity for the anti-Markovnikov addition product.

- Solvent system : Polar aprotic solvents like tetrahydrofuran (THF) optimize reaction rates by stabilizing intermediates.

- Temperature : Reactions conducted at 60–80°C achieve conversions exceeding 95% within 12 hours.

A representative reaction is:

$$

\text{Et₃GeH} + \text{HC≡C–R} \xrightarrow{\text{Co catalyst}} \text{Et₃Ge–C≡C–R} + \text{H₂}

$$

This method is particularly advantageous for its scalability and compatibility with diverse propargyl substrates.

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts have been employed in cross-coupling reactions to attach the propynyl moiety to triethylgermanium precursors. For example, Suzuki-Miyaura coupling between triethylgermanium halides (Et₃GeX) and propynylboronic acids offers a versatile route. The process requires a Pd(PPh₃)₄ catalyst and a base such as K₂CO₃, yielding this compound with minimal byproducts.

Recent advancements include the use of ligand-accelerated catalysis, where bidentate phosphine ligands (e.g., dppf) enhance reaction efficiency. A typical protocol involves:

Nucleophilic Substitution Reactions

Nucleophilic displacement of halides from triethylgermanium halides (Et₃GeX) using propynyl Grignard or lithium reagents provides a straightforward pathway. The reaction proceeds as follows:

$$

\text{Et₃GeCl} + \text{Li–C≡C–CH₂CH₃} \rightarrow \text{Et₃Ge–C≡C–CH₂CH₃} + \text{LiCl}

$$

Critical considerations include:

- Reagent purity : Anhydrous conditions are essential to prevent hydrolysis of the Grignard reagent.

- Temperature control : Reactions conducted at −78°C minimize side reactions, achieving yields of 70–78%.

Catalytic Mechanisms and Reaction Optimization

Cobalt-Catalyzed Functionalization

The cobalt-mediated synthesis of this compound exemplifies the role of transition metals in modulating reaction pathways. Studies using CoCl₂ with LiOtBu as a base demonstrate that the catalyst’s anionic form is critical for activating the Ge–H bond. Spectroscopic data (¹H NMR) reveal the formation of a Co–H intermediate, which facilitates alkyne insertion.

Table 1: Optimization of Cobalt-Catalyzed Synthesis

| Entry | Catalyst | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | CoCl₂ | THF | 60 | 99 | 100 |

| 2 | None | THF | 60 | 0 | 0 |

| 3 | CoCl₂ | Toluene | 60 | 0 | 0 |

Data adapted from source highlights the necessity of polar solvents and cobalt catalysts for efficient conversion.

Palladium-Mediated Cyclization Approaches

Palladium catalysts enable tandem cyclization-alkynylation sequences, particularly in synthesizing germanium-containing heterocycles. For instance, Pd(OAc)₂ catalyzes the cyclization of propargyl ethers, concurrently introducing the propynylgermane moiety. This method benefits from mild conditions (room temperature) and short reaction times (<6 hours).

Industrial Production and Scalability

Large-Scale Synthesis Techniques

Industrial protocols prioritize cost efficiency and reproducibility. Continuous flow reactors have been adopted to enhance heat and mass transfer during hydrogermylation steps. Key features include:

Purification and Quality Control

Distillation under reduced pressure (0.1–1 mmHg) effectively separates this compound from byproducts. Analytical methods such as GC-MS and ¹H NMR ensure compliance with purity standards (>99%).

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Hydrogermylation | 85–95 | Moderate | High |

| Cross-Coupling | 70–85 | High | Moderate |

| Nucleophilic Substitution | 65–75 | Low | Low |

Hydrogermylation emerges as the most viable method for large-scale production due to its balance of yield and scalability.

Applications in Scientific Research

While beyond the scope of preparation methods, the compound’s utility spans:

- Organic synthesis : As a germanium transfer reagent in cross-couplings.

- Materials science : In semiconductor precursors and optoelectronic materials.

Chemical Reactions Analysis

Types of Reactions

Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: It can be reduced to form simpler germanium-containing compounds.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .

Scientific Research Applications

Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent attached to the germanium center significantly impacts reactivity:

- Triethyl(aryl)germanes (e.g., triethyl(phenyl)germane ): Aromatic substituents provide stability through conjugation, reducing electrophilicity at the Ge center.

- Triethyl(vinyl)germane : The vinyl group introduces moderate electron-withdrawing effects, enhancing reactivity in addition reactions.

- Triethyl(prop-1-yn-1-yl)germane : The terminal alkyne is strongly electron-withdrawing, increasing the electrophilicity of the Ge atom and making it more reactive toward nucleophiles or catalytic transformations.

Table 1: Substituent Effects on Germanium Reactivity

Reactivity in Hydrogenation Reactions

Hydrogenation behavior varies markedly with substituents:

- Triethyl(aryl)germanes : Under 50 bar H₂ and dichloromethane (DCM), triethyl(naphthalen-1-yl)germane undergoes full hydrogenation to decalin germane with 80% yield using transition-metal catalysts . Aryl rings require extended reaction times (e.g., 60 hours for methoxy-substituted naphthalene derivatives) .

- However, competitive Ge-C bond cleavage or alkyne polymerization might necessitate milder conditions or specialized catalysts (e.g., Lindlar’s catalyst for selective alkyne reduction).

Table 2: Hydrogenation Outcomes

Table 3: Reaction Pathways and Yields

Stability and Handling

- Aryl Germanes : Triethyl(4-fluorophenyl)germane is reported as a stable, colorless oil with consistent IR spectral data, indicating robustness under standard conditions .

- Propynyl Germanes : Terminal alkynes are prone to oxidation or polymerization. Handling precautions akin to those for (Prop-2-yn-1-ylsulfanyl)carbonitrile ()—avoiding inhalation and skin contact—are recommended.

Spectral and Physical Properties

While specific data for this compound is absent, comparisons can be drawn:

- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) would dominate, contrasting with aryl C-H stretches (~3000 cm⁻¹) in triethyl(aryl)germanes .

- Chromatography: The propynyl group’s polarity may result in lower Rf values in nonpolar solvents compared to aryl analogs (e.g., Rf = 0.85 for triethyl(4-fluorophenyl)germane in n-pentane ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.